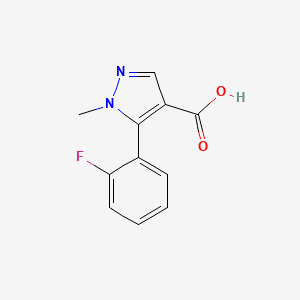
5-(2-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a fluorophenyl group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with 2-fluoroacetophenone.
Bromination: 2-fluoroacetophenone is brominated to form 2-fluoro-alpha-bromoacetophenone.
Reaction with Malononitrile: The brominated compound reacts with malononitrile to form 2-[2-(2-fluorophenyl)-2-carbonyl]malononitrile.
Cyclization: This intermediate undergoes cyclization in a hydrogen chloride-ethyl acetate solution to yield 2-chloro-5-(2-fluorophenyl)-1H-pyrazole-3-nitrile.
Dechlorination: Catalytic dechlorination is performed to obtain 5-(2-fluorophenyl)-1H-pyrazole-3-nitrile.
Hydrogenation Reduction: Finally, hydrogenation reduction is carried out to produce this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of high-pressure reactors, efficient catalysts, and continuous flow processes to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-(2-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and various nucleophiles can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学的研究の応用
5-(2-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets and its potential as a drug candidate.
Materials Science: It is explored for its properties in the development of new materials, such as polymers and coatings
作用機序
The mechanism of action of 5-(2-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
類似化合物との比較
Similar Compounds
1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrazol-3-yl]-N-methylmethanamine fumarate: This compound is a potassium-competitive acid blocker with potent inhibitory activity on gastric acid secretion.
5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde: Another fluorophenyl-substituted heterocycle with applications in organic synthesis.
Uniqueness
5-(2-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a fluorophenyl group and a carboxylic acid group makes it a versatile intermediate for various synthetic applications.
特性
分子式 |
C11H9FN2O2 |
|---|---|
分子量 |
220.20 g/mol |
IUPAC名 |
5-(2-fluorophenyl)-1-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C11H9FN2O2/c1-14-10(8(6-13-14)11(15)16)7-4-2-3-5-9(7)12/h2-6H,1H3,(H,15,16) |
InChIキー |
MUGKZCNWWBIPHN-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(C=N1)C(=O)O)C2=CC=CC=C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


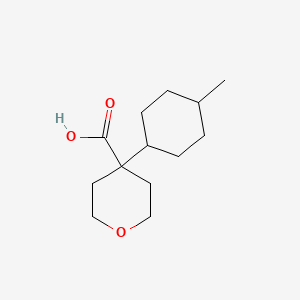
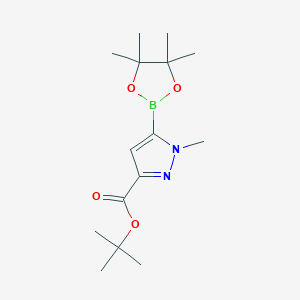
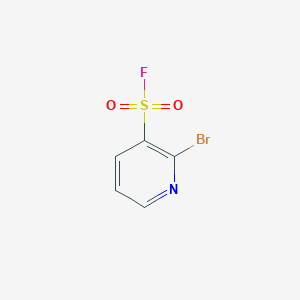
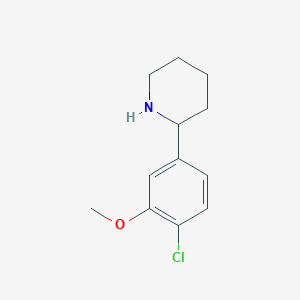
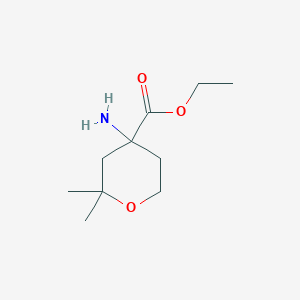
![tert-butylN-{2-[(3-bromopyridin-2-yl)amino]ethyl}carbamate](/img/structure/B13530717.png)
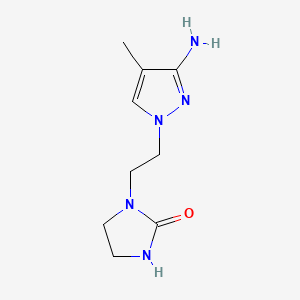
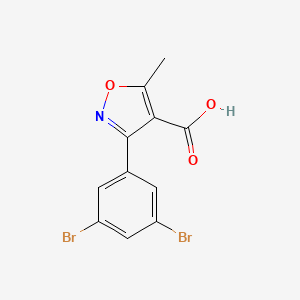
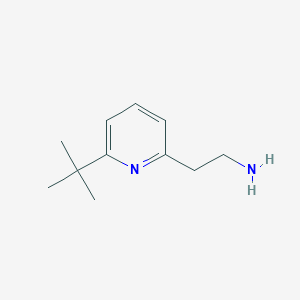
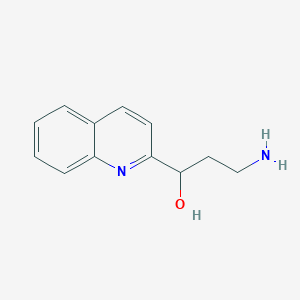
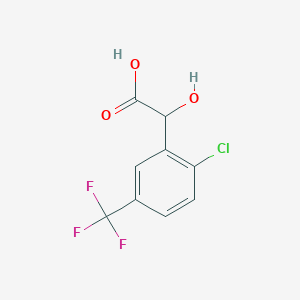
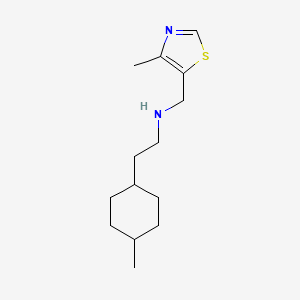

![4,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13530787.png)
